molecular formula C15H14N2O3 B4215495 5-(furan-2-carbonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

5-(furan-2-carbonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B4215495
M. Wt: 270.28 g/mol
InChI Key: ZKBYYDGUUIAYCP-UHFFFAOYSA-N
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Description

5-(furan-2-carbonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a benzodiazepine derivative with a furoyl group attached to its structure. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. The addition of the furoyl group may impart unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-carbonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one typically involves the reaction of a benzodiazepine precursor with a furoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification methods such as recrystallization and chromatography are employed to achieve high purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-carbonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the benzodiazepine ring can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the benzodiazepine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Alcohol derivatives of the benzodiazepine ring.

    Substitution: Halogenated benzodiazepine derivatives.

Scientific Research Applications

5-(furan-2-carbonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological conditions.

    Industry: Used in the development of new pharmaceuticals and chemical compounds.

Mechanism of Action

The mechanism of action of 5-(furan-2-carbonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, but the presence of the furoyl group may alter its binding affinity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for anxiety and muscle spasms.

    Lorazepam: Another benzodiazepine with similar therapeutic effects.

    Clonazepam: Used for seizure disorders and panic attacks.

Uniqueness

5-(furan-2-carbonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is unique due to the presence of the furoyl group, which may impart different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

5-(furan-2-carbonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-9-14(18)16-11-5-2-3-6-12(11)17(10)15(19)13-7-4-8-20-13/h2-8,10H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBYYDGUUIAYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(furan-2-carbonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
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5-(furan-2-carbonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Reactant of Route 3
5-(furan-2-carbonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Reactant of Route 4
5-(furan-2-carbonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Reactant of Route 5
5-(furan-2-carbonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Reactant of Route 6
5-(furan-2-carbonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

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